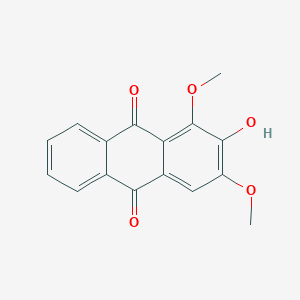

1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1,3-dimethoxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-11-7-10-12(16(21-2)15(11)19)14(18)9-6-4-3-5-8(9)13(10)17/h3-7,19H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVZBZBYGDTROV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for 1,3 Dimethoxy 2 Hydroxy 9,10 Anthraquinone and Its Analogues

Synthetic Routes to the Anthraquinone (B42736) Core Structure

The construction of the fundamental tricyclic anthraquinone skeleton is a cornerstone of quinone chemistry. Several methodologies have been established, with the most traditional and widely used being the Friedel-Crafts acylation. beilstein-journals.orgyoutube.com This classical two-step approach involves the reaction of phthalic anhydride (B1165640) with a benzene (B151609) derivative in the presence of a Lewis acid catalyst, typically aluminum trichloride, to form an intermediate 2-benzoylbenzoic acid. royalsocietypublishing.org Subsequent intramolecular cyclization of this intermediate, promoted by a strong acid like concentrated sulfuric acid, yields the anthraquinone core. beilstein-journals.orgroyalsocietypublishing.org

More contemporary methods have also been developed to enhance efficiency and versatility. For instance, a one-pot strategy involving a palladium-catalyzed intermolecular direct acylation of aromatic aldehydes with o-iodoesters, followed by an intramolecular Friedel-Crafts cyclization, provides a more direct route to substituted anthraquinones. thieme.debeilstein-journals.org Other approaches include Diels-Alder reactions, which can be utilized to construct the central ring system, offering a different pathway to the anthraquinone framework. nih.gov The choice of synthetic route often depends on the desired substitution pattern on the final molecule, as the nature and position of electron-donating groups on the starting materials can significantly influence the efficiency of cyclization reactions. beilstein-journals.org

| Synthetic Method | Key Reagents | Description | References |

| Friedel-Crafts Acylation | Phthalic Anhydride, Substituted Benzene, AlCl₃, H₂SO₄ | A two-step process involving intermolecular acylation followed by intramolecular cyclization to form the tricyclic system. | beilstein-journals.orgroyalsocietypublishing.org |

| Palladium-Catalyzed Acylation | Aromatic Aldehydes, o-Iodoesters, Pd catalyst, H₂SO₄ | A one-pot dual acylation protocol that avoids the use of toxic carbon monoxide gas. | thieme.debeilstein-journals.org |

| Diels-Alder Reaction | Substituted 1,3-dienes, Aroyl-substituted propiolates | A cycloaddition approach to form the central ring, followed by oxidation to yield the anthraquinone. | beilstein-journals.orgnih.gov |

Specific Synthesis of 1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone and Precursors

The synthesis of specifically substituted anthraquinones like this compound requires careful selection of starting materials and reagents to control the regiochemistry of the functional groups. The synthesis often proceeds through key precursors, such as hydroxymethyl-substituted anthraquinones, which can then be chemically modified.

The Friedel-Crafts reaction remains a primary method for accessing precursors to highly substituted anthraquinones. To synthesize a precursor like 2-hydroxymethyl-1,3-dimethoxy-9,10-anthraquinone, a plausible route would involve the condensation of phthalic anhydride with a suitably substituted benzene derivative, such as a dimethoxytoluene variant. The electron-donating nature of methoxy (B1213986) groups generally facilitates the electrophilic aromatic substitution and subsequent cyclization steps. beilstein-journals.org Research has demonstrated that anthraquinone derivatives can be successfully synthesized via Friedel-Crafts condensation, and this method has been explicitly used to produce compounds with a similar substitution pattern, such as 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid. researchgate.net The initial product of the Friedel-Crafts reaction would then undergo further functional group manipulations to install the hydroxymethyl group at the C-2 position.

The oxidation of a primary alcohol, such as the one in 2-hydroxymethyl-1,3-dimethoxy-9,10-anthraquinone, is a key transformation for producing more highly oxidized derivatives. Jones oxidation is a classic and effective method for converting primary alcohols to carboxylic acids. wikipedia.orgyoutube.com The reagent, a solution of chromium trioxide in aqueous sulfuric acid and acetone, is a powerful oxidant. wikipedia.orgorganic-chemistry.org

The reaction proceeds via the formation of a chromate (B82759) ester from the alcohol. organic-chemistry.org Subsequent steps involve the elimination of a chromium(IV) species, leading to an aldehyde intermediate. Under the aqueous acidic conditions of the Jones reagent, this aldehyde is hydrated and further oxidized to the corresponding carboxylic acid. wikipedia.orgorganic-chemistry.org This transformation is particularly relevant as the precursor 2-hydroxymethyl-1,3-dimethoxy-9,10-anthraquinone has been used as a starting material for the synthesis of 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC), a process that necessitates the oxidation of the hydroxymethyl group. researchgate.net While the Jones oxidation is highly efficient, its use has been tempered by the carcinogenic nature of the chromium(VI) compounds involved, leading to the development of alternative, milder oxidizing agents. wikipedia.orgalfa-chemistry.com

| Reaction | Reagent | Substrate Functional Group | Product Functional Group | Key Features | References |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | Primary Alcohol (-CH₂OH) | Carboxylic Acid (-COOH) | Rapid, high-yielding, exothermic reaction; proceeds through an aldehyde intermediate. | wikipedia.orgorganic-chemistry.orgalfa-chemistry.com |

Design and Synthesis of Substituted Anthraquinone Analogues

The functional properties of anthraquinones can be finely tuned by modifying the substituents on the aromatic rings. The introduction of various groups and the derivatization of existing ones are common strategies to create analogues with tailored characteristics.

The addition of methoxy, hydroxyl, and alkyl groups to the anthraquinone core is crucial for modulating the molecule's biological and chemical properties. mdpi.com These substituents can be introduced either by selecting appropriately substituted starting materials for a de novo synthesis (e.g., using a substituted benzene in a Friedel-Crafts reaction) or by modifying a pre-existing anthraquinone core. beilstein-journals.orgroyalsocietypublishing.org

Methods for introducing hydroxyl groups include the displacement of nitro groups from nitroanthraquinones. google.com Methoxy groups can be introduced through the methylation of hydroxyl groups. mdpi.com The presence and specific placement of these electron-donating groups can influence the molecule's color, redox potential, and interaction with biological targets. nih.govmdpi.com For example, studies on various anthraquinone derivatives have highlighted how the number and position of methoxy and hydroxyl groups at the C-2 and C-3 positions can impact their biological effects. mdpi.com

Epoxidation followed by nucleophilic ring-opening is a powerful and versatile strategy for the derivatization of organic molecules, including anthraquinone analogues. mdpi.comrsc.org This two-step process allows for the introduction of a wide array of functional groups with stereochemical control. libretexts.orgyoutube.com

Suzuki–Miyaura Cross-Coupling for Aryl-Substituted Anthraquinones

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.govnih.gov This palladium-catalyzed reaction, which couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, has been effectively adapted for the synthesis of aryl-substituted anthraquinones. rsc.orgresearchgate.net These derivatives are of significant interest due to their diverse applications, including as advanced materials and pharmaceutical intermediates. researchgate.net

The utility of this method lies in its ability to introduce a wide array of aryl and heteroaryl substituents onto the anthraquinone framework. The reaction typically proceeds by coupling an arylboronic acid with a halogenated anthraquinone or an anthraquinone triflate. Chloro- and bromoanthraquinones have proven to be viable substrates for this transformation. researchgate.net Notably, even chloroanthraquinones, which are often less reactive than their bromo- or iodo-counterparts in cross-coupling reactions, have been shown to undergo facile Suzuki–Miyaura coupling. researchgate.net This expands the range of readily available starting materials for synthesizing complex anthraquinone structures. researchgate.net

Key to the success of the Suzuki-Miyaura coupling is the choice of catalyst, ligand, and base. Palladium catalysts, particularly those incorporating phosphine (B1218219) ligands such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly employed. researchgate.netmdpi.com The reaction conditions, including the solvent and temperature, are optimized to maximize yield and minimize side reactions. Research has demonstrated the successful arylation of various positions on the anthraquinone ring system, sometimes with notable site-selectivity, particularly when using substrates like the bis(triflates) of dihydroxyanthraquinones. researchgate.net

For instance, the synthesis of 1,8-diarylanthracenes has been achieved through a two-step process starting from 1,8-dichloroanthraquinone. beilstein-journals.org The initial step involves the reduction of the anthraquinone to the corresponding anthracene (B1667546), followed by a Suzuki–Miyaura coupling reaction to introduce the aryl groups. beilstein-journals.org This highlights the versatility of the methodology in accessing even sterically hindered diarylanthracene derivatives.

Below is a table summarizing representative examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of aryl-substituted anthraquinones.

| Anthraquinone Substrate | Coupling Partner (Boronic Acid) | Catalyst | Product | Reference |

|---|---|---|---|---|

| 1,4-Dichloroanthraquinone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 1,4-Bis(4-methoxyphenyl)anthraquinone | researchgate.net |

| 1,8-Dichloroanthracene (from 1,8-dichloroanthraquinone) | Arylboronic acids | Pd-Phosphine complex | 1,8-Diarylanthracenes | beilstein-journals.org |

| Chloroanthraquinones | Substituted phenyl boronic acids | Pd(PPh₃)₄ | Aryl-substituted anthraquinones | researchgate.net |

| 1,3-Di(hydroxy)anthraquinone bis(triflates) | Arylboronic acids | Not specified | Site-selective arylated anthraquinones | researchgate.net |

Methodological Advancements in Anthraquinone Organic Synthesis

The synthesis of the anthraquinone framework has been a subject of extensive research for over a century, leading to a rich portfolio of synthetic strategies. beilstein-journals.org While classical methods remain relevant, significant methodological advancements have focused on improving efficiency, expanding substrate scope, and developing more environmentally benign procedures. tandfonline.comtandfonline.com

One of the most fundamental and enduring approaches is the Friedel-Crafts acylation . This reaction typically involves the condensation of phthalic anhydride with a substituted benzene ring in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃), followed by cyclization with a dehydrating agent such as concentrated sulfuric acid. tandfonline.comijcce.ac.ir Modern variations of this method have explored alternative catalysts to mitigate the harsh conditions and stoichiometric waste associated with traditional Lewis acids. Catalysts such as montmorillonite (B579905) K10 clay and alum (KAl(SO₄)₂·12H₂O) have been successfully employed, with the latter enabling the reaction to proceed in aqueous media, representing a significant "green" advancement. tandfonline.comtandfonline.com

Annulation reactions , particularly the Diels-Alder and Hauser annulations, are powerful strategies for the convergent synthesis of highly substituted anthraquinones. nih.gov The Diels-Alder reaction, a [4+2] cycloaddition, can be used to construct the central ring of the anthraquinone system. The Hauser annulation involves the reaction of a substituted phthalide (B148349) with a Michael acceptor, such as a quinone, to build the anthraquinone core. nih.govresearchgate.net These methods are central to the total synthesis of complex natural products containing the anthraquinone moiety. nih.gov

Another important route is the oxidation of anthracenes . Anthracene, the parent aromatic hydrocarbon, can be oxidized to 9,10-anthraquinone using various oxidizing agents. researchgate.net Advances in this area have focused on developing catalytic oxidation systems that are more selective and environmentally friendly than stoichiometric chromium-based oxidants. Gas-phase oxidation and the use of oxidants like hydrogen peroxide or tert-butyl hydroperoxide with suitable catalysts are examples of more sustainable approaches. researchgate.net

Recent years have also seen the emergence of novel, metal-catalyzed one-pot syntheses. For example, methods using indium(III) chloride (InCl₃) as a catalyst for multicomponent reactions have been developed to afford complex anthraquinone derivatives from simple precursors. beilstein-journals.org Palladium-catalyzed reactions, extending beyond Suzuki-Miyaura couplings, have also been instrumental in developing new pathways for anthraquinone synthesis. beilstein-journals.org These modern catalytic methods often provide access to structures that are difficult to obtain through classical routes and frequently proceed under milder conditions with higher atom economy. beilstein-journals.orgtandfonline.com

The table below highlights key methodological advancements in anthraquinone synthesis.

| Synthetic Method | Key Reagents/Catalysts | Description | Advantage | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Phthalic anhydride, Substituted benzene, AlCl₃, H₂SO₄ | Classical two-step synthesis involving acylation and cyclization. | Well-established, uses readily available starting materials. | tandfonline.com |

| Green Friedel-Crafts | Alum (KAl(SO₄)₂·12H₂O) | One-pot synthesis performed in water as a solvent. | Environmentally friendly, inexpensive catalyst, mild conditions. | tandfonline.comtandfonline.com |

| Hauser Annulation | Substituted phthalide, Michael acceptor (e.g., quinone), Base | A [4+2] anionic annulation strategy for constructing the quinone ring. | Convergent route to highly substituted anthraquinones. | nih.govresearchgate.net |

| Diels-Alder Reaction | Diene, Dienophile (e.g., quinone) | Cycloaddition reaction to form the central ring system. | Key strategy in the total synthesis of natural products. | nih.gov |

| Catalytic Oxidation | Anthracene, O₂, H₂O₂, Catalysts (e.g., Rhodium complexes) | Direct oxidation of the parent anthracene hydrocarbon. | More sustainable than classical stoichiometric oxidations. | researchgate.net |

| Multicomponent Reactions | InCl₃, Aldehydes, Naphthoquinones | One-pot synthesis combining multiple starting materials. | High efficiency and rapid assembly of complex structures. | beilstein-journals.org |

Spectroscopic Characterization and Structural Elucidation of 1,3 Dimethoxy 2 Hydroxy 9,10 Anthraquinone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,3-dimethoxy-2-hydroxy-9,10-anthraquinone, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for assigning the specific positions of the hydroxyl and methoxy (B1213986) substituents on the anthraquinone (B42736) core.

The ¹H NMR spectrum provides information on the number and chemical environment of protons in the molecule. The aromatic region of the spectrum is particularly informative for determining the substitution pattern on the anthraquinone rings. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) typically appear as a complex multiplet system, while the lone proton on the substituted ring (H-4) appears as a distinct singlet. The two methoxy groups and the single hydroxyl proton also give rise to characteristic singlet signals.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The anthraquinone skeleton shows characteristic signals for its carbonyl carbons (C-9, C-10), oxygenated aromatic carbons (C-1, C-2, C-3), and other aromatic carbons. The signals for the two methoxy carbons appear in the typical upfield region for such groups.

Interactive Table: ¹H and ¹³C NMR Chemical Shift Data (Predicted)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | ~158.0 |

| 2 | - | ~138.0 |

| 3 | - | ~159.0 |

| 4 | ~7.5 - 7.6 (s) | ~108.0 |

| 4a | - | ~133.0 |

| 5 | ~8.1 - 8.3 (m) | ~126.5 |

| 6 | ~7.7 - 7.8 (m) | ~134.0 |

| 7 | ~7.7 - 7.8 (m) | ~134.5 |

| 8 | ~8.1 - 8.3 (m) | ~127.0 |

| 8a | - | ~134.0 |

| 9 | - | ~182.0 |

| 10 | - | ~188.0 |

| 10a | - | ~115.0 |

| 1-OCH₃ | ~3.9 - 4.0 (s) | ~56.0 |

| 3-OCH₃ | ~3.9 - 4.0 (s) | ~56.5 |

| 2-OH | ~10.5 - 11.0 (s) | - |

Note: Data are predicted values based on typical shifts for anthraquinone derivatives. Exact values may vary depending on solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY is primarily used to confirm the coupling network of the protons on the unsubstituted aromatic ring (H-5 through H-8).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). It allows for the definitive assignment of the carbon signal for each protonated carbon, such as C-4, C-5, C-6, C-7, C-8, and the methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most informative experiments for this structure, as it reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include:

The proton at H-4 showing correlations to the carbonyl carbon C-10 and the oxygenated carbons C-2 and C-3, confirming its position.

The methoxy protons at 1-OCH₃ showing a correlation to the C-1 carbon.

The methoxy protons at 3-OCH₃ showing a correlation to the C-3 carbon.

The aromatic protons H-5 and H-8 showing correlations to the carbonyl carbons C-9 and C-10.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOESY correlation would be observed between the methoxy protons (1-OCH₃) and the aromatic proton at H-4, providing definitive proof of their spatial proximity and confirming the substitution pattern on that ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound, as well as to gain structural information from its fragmentation patterns.

HRESIMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₆H₁₂O₅), the expected mass of the protonated molecule [M+H]⁺ would be precisely measured and compared to the calculated value, confirming the molecular formula.

Interactive Table: HRESIMS Data

| Ion | Calculated m/z | Observed m/z | Formula |

| [M+H]⁺ | 285.07575 | 285.0758 | C₁₆H₁₃O₅ |

| [M+Na]⁺ | 307.05769 | 307.0577 | C₁₆H₁₂NaO₅ |

While less common for this type of analysis than ESI, EI-MS provides characteristic fragmentation patterns. The molecular ion (M⁺) would be observed, and typical fragmentation pathways for anthraquinones involve the sequential loss of carbon monoxide (CO) molecules from the quinone system. Additionally, fragmentation of the methoxy groups (loss of CH₃) can be observed.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm its key structural features.

O-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ indicates the presence of the hydroxyl (-OH) group.

C-H Stretching: Aromatic C-H stretching vibrations appear around 3050-3100 cm⁻¹, while aliphatic C-H stretching from the methoxy groups is observed around 2850-2960 cm⁻¹.

C=O Stretching: The quinone carbonyl (C=O) groups give rise to strong absorption bands. Typically, two distinct bands are seen for substituted anthraquinones in the region of 1630-1680 cm⁻¹. One band corresponds to the "free" carbonyl, while the other, at a lower frequency, is associated with the carbonyl group that is hydrogen-bonded to a peri-hydroxyl group, though in this structure, no such peri-interaction exists.

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions.

C-O Stretching: Strong bands corresponding to the C-O stretching of the ether (methoxy) groups are typically found in the 1200-1280 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric) regions.

Interactive Table: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

| ~3400 (broad) | -OH | Stretching |

| ~3070 | Aromatic C-H | Stretching |

| ~2950, ~2850 | Aliphatic C-H (in OCH₃) | Stretching |

| ~1670 | C=O (Quinone) | Stretching |

| ~1640 | C=O (Quinone) | Stretching |

| ~1590 | Aromatic C=C | Stretching |

| ~1260 | C-O (Ether) | Asymmetric Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

The electronic absorption spectrum of an anthraquinone derivative is primarily determined by its extensive chromophoric system. The fundamental 9,10-anthraquinone structure possesses a conjugated system of three benzene (B151609) rings fused to a central quinone unit. This core structure gives rise to characteristic electronic transitions that are observed in the UV-Vis spectrum. nih.gov

Generally, anthraquinones exhibit multiple absorption bands in the UV-Vis region, which correspond to different electronic transitions. High-energy π → π* transitions are typically observed in the 220–350 nm range. nih.gov A lower energy n → π* transition, involving the non-bonding electrons of the carbonyl oxygen atoms, characteristically appears as a separate band at longer wavelengths, often near 400 nm. nih.gov

The specific absorption maxima (λmax) and their intensities for this compound are influenced by the auxochromic substituents on the anthraquinone skeleton: one hydroxyl (-OH) and two methoxy (-OCH3) groups. These electron-donating groups can interact with the π-system of the rings, typically causing a bathochromic (red) shift, moving the absorption bands to longer wavelengths. nih.gov The position and intensity of these absorption bands are also sensitive to the solvent environment. nih.gov While the general spectral features can be predicted based on the structure, specific experimental λmax values for this compound are not detailed in the surveyed literature.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most definitive method for determining the absolute three-dimensional structure of a molecule. The crystal structure of this compound (systematically named 3-Hydroxy-1,2-dimethoxyanthraquinone) has been elucidated from a sample isolated from Morinda officinalis How. nih.govresearchgate.net

The analysis confirms that the molecule's core anthraquinone ring system is nearly planar, with a very small dihedral angle of 1.12 (4)° between the two outer benzene rings. nih.govresearchgate.net In the crystal lattice, molecules are linked through O—H⋯O and C—H⋯O hydrogen bonds. nih.gov Additionally, weak π–π stacking interactions contribute to the stability of the crystal structure, with a centroid-to-centroid distance of 3.699 (4) Å between stacked benzene rings of adjacent molecules. nih.govresearchgate.net

The detailed crystallographic data determined at a temperature of 293 K are presented below. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O₅ |

| Molecular Weight (Mr) | 284.26 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.4087 (17) Å |

| b | 8.0387 (18) Å |

| c | 11.802 (3) Å |

| α | 95.386 (3)° |

| β | 92.357 (3)° |

| γ | 115.712 (2)° |

| Volume (V) | 627.9 (3) ų |

| Z (Molecules per unit cell) | 2 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Hydroxy-1,2-dimethoxyanthraquinone |

Structure Activity Relationship Sar Studies of 1,3 Dimethoxy 2 Hydroxy 9,10 Anthraquinone and Its Analogues

Influence of Substituent Position and Nature on Biological Activities

The type, number, and position of substituent groups on the anthraquinone (B42736) scaffold are primary determinants of its biological profile. nih.gov Functional groups alter the molecule's electronic properties, lipophilicity, steric profile, and capacity for hydrogen bonding, thereby modulating its interaction with biological targets.

The presence and placement of methoxy (B1213986) (–OCH₃), hydroxyl (–OH), and formyl (–CHO) groups significantly impact the activity of anthraquinones. nih.gov

Hydroxyl Groups: The bioactivity of anthraquinones is often correlated with the presence of hydroxyl groups. frontiersin.org Phenolic hydroxyl groups, such as the one at the C-2 position in the target molecule, can act as hydrogen bond donors and acceptors, facilitating interactions with enzyme active sites or receptors. nih.gov Studies on anthocyanidins, which share phenolic structural features, have shown that a higher number of hydroxyl groups generally increases antioxidant activity. nih.gov For instance, the presence of phenolic hydroxyls at positions C-2 and C-4 on the anthraquinone ring has been shown to enhance biofilm adhesion inhibition activity. frontiersin.org Conversely, the elimination of even a single hydroxyl group can sometimes abolish biological activity. frontiersin.org

Methoxy Groups: Methoxy groups, such as those at C-1 and C-3 in 1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone, also play a crucial role. Replacing a hydroxyl group with a methoxy group can decrease antioxidant activity in some contexts. nih.gov However, methoxylation can also enhance specific activities. For example, a dimethoxy derivative of 1-hydroxy-2-methyl-anthraquinone displayed high activity against methicillin-resistant S. aureus (MRSA). rsc.org The methoxy groups influence the molecule's lipophilicity and electronic distribution, which can affect its ability to cross cell membranes and interact with targets.

Formyl Groups: Formyl groups, which are oxidation analogs of methyl groups, contribute to the structural diversity and biological activity of anthraquinones. nih.gov While less common than hydroxyl or methoxy groups, their electron-withdrawing nature can significantly alter the redox properties and interaction potential of the anthraquinone ring.

The interplay between these groups is critical. For instance, research on various anthraquinones has demonstrated that the specific pattern of hydroxylation and methoxylation determines their redox behavior and, consequently, their antitumor activity. nih.gov

Halogenation is a common strategy in medicinal chemistry to modify the physicochemical properties and biological activity of a lead compound. Introducing halogens like bromine or chlorine to the anthraquinone scaffold can enhance potency. researchgate.net While specific data on a bromomethyl group at C-2 is limited, general principles of halogenation apply. Halogens can increase lipophilicity, facilitating membrane transport, and can act as bioisosteres for other groups. Furthermore, they can form halogen bonds, a type of non-covalent interaction that can contribute to ligand-receptor binding. The reaction of N-bromosuccinimide (NBS) with anthracene (B1667546) derivatives is a known method for introducing bromine to the core structure, which can lead to products with altered biological profiles. researchgate.net

The arrangement of substituents, such as the methoxy groups at C-1 and C-3 flanking the C-2 hydroxyl group in the target compound, is of high significance. This specific 1,3-dimethoxy-2-hydroxy pattern creates a unique electronic and steric environment. Analysis of related compounds shows that the positioning of flanking groups is crucial for activity. For example, in certain tetrahydroanthraquinones, an additive hydroxyl moiety at C-1 was identified as a key feature for inhibiting lung tumor cell growth. frontiersin.org The flanking methoxy groups in this compound can influence the acidity of the C-2 hydroxyl group and may sterically guide the molecule's orientation when binding to a target. This precise arrangement can be essential for establishing the optimal interactions required for a potent biological response.

Stereochemical Considerations in Anthraquinone Activity

While the fundamental 9,10-anthraquinone core is a planar and achiral structure, the introduction of substituents or the reduction of one of the aromatic rings can create chiral centers. frontiersin.org Stereochemistry plays a pivotal role in the biological activity of many natural compounds, as it affects target binding, metabolism, and distribution. mdpi.com

In derivatives such as tetrahydroanthraquinones, which have a partially saturated ring, a three-dimensional structure is formed, often with multiple chiral centers. frontiersin.org SAR studies of these compounds have revealed that the specific stereochemistry is critical for their biological function. For example, a change in the stereochemistry of hydroxyl groups on the cyclohexene (B86901) ring of a tetrahydroanthraquinone (B8792033) can lead to a complete loss of its cytotoxic activity. frontiersin.org This high degree of stereoselectivity suggests that the target receptors or enzymes have a precisely defined binding pocket that can distinguish between different stereoisomers. This principle underscores that for any chiral analogue of this compound, evaluating the activity of individual enantiomers or diastereomers is essential.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. brieflands.com For anthraquinones, QSAR studies have been instrumental in understanding the key molecular features that govern their effects and in predicting the activity of novel derivatives. nih.govnih.gov

These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to build mathematical equations that predict activity. brieflands.com Various QSAR techniques have been applied to anthraquinone derivatives:

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create three-dimensional models. These models have been successfully applied to anthraquinone derivatives targeting the enzyme PGAM1, yielding models with high predictive ability. nih.gov

Molecular Docking: This technique simulates the interaction between a ligand and a receptor, and the resulting binding energy can be used as a descriptor in QSAR models. acs.org Studies have shown that the toxicity (LD₅₀) of some anthraquinones is related to their binding energies with specific receptors. nih.gov

These computational studies provide theoretical guidance for the rational design of new anthraquinone derivatives with improved activity. nih.gov

| Study Focus | QSAR Method(s) | Key Findings/Correlations | Reference |

|---|---|---|---|

| PGAM1 Inhibition | CoMFA, CoMSIA | Generated 3D models with high predictive power (q² up to 0.82) for designing new inhibitors. | nih.gov |

| Estrogenic Activity | Molecular Docking, QSAR | Estrogenicity was explained by parameters like binding energy to ERα, polarizability, and molecular surface potentials. | acs.org |

| Toxicity (LD₅₀) | Hypermolecule scheme, Docking | Demonstrated a relationship between LD₅₀ data and the binding energies of ligands to the 3Q3B receptor. | nih.gov |

Ligand-Based and Target-Based SAR Investigations

SAR investigations can be broadly categorized as either ligand-based or target-based, both of which have been applied to the study of anthraquinones.

Target-Based SAR: This approach relies on knowledge of the three-dimensional structure of the biological target, such as an enzyme or receptor. Molecular docking is a primary tool in target-based design. nih.gov For example, virtual screening of anthraquinones against the ATP-binding pocket of M. tuberculosis DNA gyrase B was used to identify potential inhibitors. mdpi.com Similarly, docking studies have been used to investigate anthraquinones as inhibitors of the STAT3 transcription factor and to explore their potential to interrupt quorum sensing in bacteria. frontiersin.orgnih.gov These studies provide insights into the specific molecular interactions—like hydrogen bonds and hydrophobic contacts—that are crucial for binding and activity. acs.org

Ligand-Based SAR: When the structure of the biological target is unknown, ligand-based methods are employed. These approaches analyze a set of molecules known to be active and derive a model that explains their shared features. Pharmacophore mapping, which identifies the essential 3D arrangement of functional groups required for activity, is a common ligand-based technique that has been applied to anthracenone (B14071504) derivatives. nih.gov This information can then be used to design new compounds that fit the pharmacophore model and are likely to be active.

Both approaches have been crucial in advancing the understanding of anthraquinone bioactivity, leading to the design of novel compounds with enhanced potency and selectivity. nih.gov

Biological Activities and Pharmacological Mechanisms of Action of 1,3 Dimethoxy 2 Hydroxy 9,10 Anthraquinone Derivatives

Mechanisms of Cytotoxicity in Cancer Cell Lines

Derivatives of the anthraquinone (B42736) scaffold have demonstrated notable cytotoxic effects against a range of human cancer cell lines. nih.gov The mechanisms underlying this cytotoxicity are multifaceted, involving the induction of programmed cell death, interference with DNA replication, and the modulation of key proteins involved in cell survival and proliferation.

Induction of Apoptosis and Cell Cycle Arrest (e.g., G2/M phase)

A primary mechanism by which anthraquinone derivatives exert their anticancer effects is through the induction of apoptosis and the disruption of the normal cell cycle progression.

Studies on 2-methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA), a derivative, have shown that it effectively induces apoptosis and causes cell cycle arrest at the G2/M phase in human cervical carcinoma HeLa cells. nih.gov This G2/M arrest is linked to the p53/p21/Cdc2-cyclin B1 signaling pathway. nih.gov The compound triggers an over-expression of p21 and down-expression of cyclin B1, which inactivates the Cdc2-cyclin B1 complex essential for the G2/M checkpoint, thereby halting cell division. nih.gov

Furthermore, treatment of cancer cells with anthraquinone derivatives leads to classic apoptotic events. For instance, in SiHa cells, a selected 1,3-dihydroxy-9,10-anthraquinone derivative was observed to cause phosphatidylserine (B164497) (PS) externalization and significant DNA fragmentation after 48 hours of incubation, which are hallmark features of apoptosis. nih.gov Similarly, ruthenium complexes incorporating a 1-hydroxy-9,10-anthraquinone ligand have been shown to inhibit the proliferation of melanoma cells by inducing apoptosis and causing cell cycle arrest at the G1/S transition, partly through a pro-oxidant effect that leads to increased levels of reactive oxygen species (ROS). mdpi.com

| Compound/Derivative | Cancer Cell Line | Mechanism | Key Findings | Source |

|---|---|---|---|---|

| 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA) | HeLa (Cervical Carcinoma) | Apoptosis Induction & Cell Cycle Arrest | Induces G2/M phase arrest via the p53/p21/Cdc2-cyclin B1 pathway. | nih.gov |

| 1,3-Dihydroxy-9,10-anthraquinone derivative | SiHa (Cervical Cancer) | Apoptosis Induction | Causes DNA fragmentation and phosphatidylserine externalization. | nih.gov |

| Ruthenium(II) Complex with 1-Hydroxy-9,10-anthraquinone | CHL-1 (Melanoma) | Apoptosis Induction & Cell Cycle Arrest | Inhibits cell cycle at G0/G1 phase and induces apoptosis, associated with ROS generation. | mdpi.com |

DNA Intercalation and Topoisomerase Inhibition

Anthraquinone derivatives can directly target cellular DNA, interfering with its structure and function, which contributes significantly to their cytotoxicity. One established mechanism is DNA intercalation, where the planar aromatic structure of the anthraquinone nucleus inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. DNA-binding experiments with ruthenium complexes of 1-hydroxy-9,10-anthraquinone have demonstrated their ability to interact with DNA through mechanisms that may include intercalation. mdpi.com

In addition to intercalation, certain derivatives function as topoisomerase inhibitors. nih.gov Topoisomerases are crucial enzymes that manage the topological state of DNA during replication, transcription, and repair. By inhibiting these enzymes, anthraquinones can cause the accumulation of DNA strand breaks. An epoxy anthraquinone derivative (EAD) has been identified as an inhibitor of both topoisomerase I and II. nih.gov While its effect on topoisomerase I is less potent than known inhibitors like camptothecin, it effectively induces topoisomerase II-mediated DNA cleavage. nih.gov This dual inhibition leads to the formation of DNA double-strand breaks, a highly lethal form of DNA damage that triggers apoptotic pathways. nih.gov

Modulation of Apoptosis-Related Proteins and Gene Expression

The apoptotic effects of anthraquinone derivatives are regulated by their ability to modulate the expression and activity of key apoptosis-related proteins. The mitochondria-mediated pathway is a central component of this process.

Treatment with MTA, for example, causes the translocation of the pro-apoptotic protein Bax to the mitochondria. nih.gov This event triggers the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases, including caspase-9 and caspase-3, and leads to the cleavage of poly(ADP-ribose) polymerase (PARP). nih.govmdpi.com The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a crucial role. mdpi.com Studies have shown that treatment with novel anthraquinone compounds leads to a dose-dependent decrease in the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL, while increasing the expression of the pro-apoptotic protein Bax. mdpi.com

Furthermore, some anthraquinone analogs can activate the p53 tumor suppressor pathway. nih.gov A major regulator of p53 is the MDM2 protein, an E3 ligase that targets p53 for degradation. nih.gov Certain anthraquinone compounds have been shown to induce the degradation of the MDM2 protein, leading to an increase in p53 levels and the restoration of its tumor-suppressing functions. nih.gov

Antimicrobial Activities

Anthraquinones and their derivatives possess a broad spectrum of antimicrobial activities, targeting various pathogenic bacteria and fungi through diverse mechanisms of action.

Antibacterial Mechanisms against Specific Strains (e.g., Staphylococcus aureus, Vibrio species)

Anthraquinone derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). rsc.orgfrontiersin.org A novel dimethoxy derivative, 2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinone, was found to be highly active against MRSA strains with Minimum Inhibitory Concentration (MIC) values of 3.9 and 7.8 μg/mL. rsc.org This compound also showed moderate activity against several Vibrio species, with MIC values ranging from 15.6 to 62.5 μg/mL. rsc.org

The antibacterial mechanisms of anthraquinones are varied and include:

Biofilm Inhibition : Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. frontiersin.org Anthraquinones such as emodin (B1671224) and alizarin (B75676) can significantly reduce biofilm formation by S. aureus. frontiersin.org The structure-activity relationship suggests that the presence and position of substituents like hydroxyl and carboxyl groups on the anthraquinone skeleton are crucial for antibiofilm activity. frontiersin.org

Disruption of Preformed Biofilms : Beyond preventing formation, compounds like anthraquinone-2-carboxylic acid and rhein (B1680588) can disrupt mature MRSA biofilms, possibly by killing or dispersing the cells within the biofilm matrix. frontiersin.org

Inhibition of Virulence Factors : Some anthraquinones can impair major virulence factors of S. aureus. Rhein, for example, has been shown to significantly reduce the hemolytic activity of alpha-hemolysin (B1172582) and the activity of catalase, an enzyme that protects the bacterium from oxidative stress. researchgate.netmdpi.com

| Compound/Derivative | Bacterial Strain | Mechanism | Key Findings | Source |

|---|---|---|---|---|

| 2-(Dimethoxymethyl)-1-hydroxy-9,10-anthraquinone | MRSA, Vibrio species | Inhibition of Growth | Exhibited high activity against MRSA (MIC 3.9-7.8 μg/mL) and moderate activity against Vibrio spp. | rsc.org |

| Rhein | Staphylococcus aureus | Inhibition of Virulence Factors | Significantly reduced hemolytic and catalase activities. | researchgate.netmdpi.com |

| Anthraquinone-2-carboxylic acid | MRSA | Disruption of Biofilm | Effectively disrupts preformed MRSA biofilms. | frontiersin.org |

Antifungal and Antiviral Modes of Action

The antimicrobial activity of anthraquinones extends to pathogenic fungi. Emodin (1,3,8-trihydroxy-6-methyl-9,10-anthraquinone) has exhibited antifungal activity against Candida albicans, a common cause of opportunistic fungal infections. mdpi.com However, a study evaluating seven different anthraquinone derivatives found no significant activity against Aspergillus fumigatus or C. albicans at the tested concentrations, suggesting that the antifungal effect is specific to certain structural configurations. mdpi.com Other fungal anthraquinones, such as those isolated from Penicillium purpurogenum, have also been reported to possess antifungal properties. nih.gov

Information regarding the specific antiviral modes of action for 1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone is less detailed in the reviewed literature. However, the broad biological activities of anthraquinones, including enzyme inhibition and interference with nucleic acid synthesis, suggest potential for antiviral applications that warrant further investigation. nih.gov

Antitubercular Efficacy

While direct studies on the antitubercular properties of this compound are not extensively documented, research into related naphthoquinone and anthraquinone structures has revealed promising antimycobacterial potential. A series of synthesized 1,4-naphthoquinone (B94277) derivatives were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. Several of these compounds demonstrated moderate to good inhibitory activity, with some exhibiting IC50 values ranging from 0.3 to 3.9 µg/mL. researchgate.net These findings suggest that the core quinone structure is a viable scaffold for the development of new antitubercular agents. The mechanism of action for many quinone-based compounds is thought to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in mycobacteria. Further investigation into the specific structure-activity relationships of anthraquinone derivatives, including those with methoxy (B1213986) and hydroxyl substitutions, is warranted to explore their potential as novel treatments for tuberculosis.

Anti-Inflammatory Mechanisms

Derivatives of anthraquinones have demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways and the suppression of inflammatory mediators.

Research has shown that certain anthraquinone derivatives can effectively inhibit the production of pro-inflammatory molecules. For instance, the anthraquinone derivative questinol (B161767) has been found to significantly inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2. rsc.org Furthermore, it has been shown to suppress the expression of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). rsc.org

Similarly, studies on naphthoquinone derivatives have revealed their potent anti-inflammatory effects. All tested compounds in one study inhibited the production of NO in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells, with some compounds showing lower IC50 values than the standard drug indomethacin. mdpi.comresearchgate.net One particular derivative was also found to reduce the mRNA levels of pro-inflammatory factors including IL-1β, IL-6, and TNF-α, and inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA. researchgate.net These findings highlight the potential of anthraquinone and its derivatives as therapeutic agents for inflammatory conditions.

Table 1: Inhibition of Inflammatory Mediators by Quinone Derivatives

| Compound Class | Mediator | Effect | Reference |

|---|---|---|---|

| Anthraquinone (Questinol) | Nitric Oxide (NO) | Inhibition | rsc.org |

| Prostaglandin E2 | Inhibition | rsc.org | |

| Interleukin-1β (IL-1β) | Inhibition | rsc.org | |

| Interleukin-6 (IL-6) | Inhibition | rsc.org | |

| Tumor Necrosis Factor-α (TNF-α) | Inhibition | rsc.org | |

| Naphthoquinone Derivatives | Nitric Oxide (NO) | Inhibition | mdpi.comresearchgate.net |

| IL-1β mRNA | Reduction | researchgate.net | |

| IL-6 mRNA | Reduction | researchgate.net | |

| TNF-α mRNA | Reduction | researchgate.net | |

| iNOS mRNA | Inhibition | researchgate.net |

Neuroprotective Effects

The neuroprotective potential of anthraquinone derivatives is an emerging area of research, with a focus on their ability to counteract oxidative stress, a key factor in neurodegenerative diseases.

Anthraquinones are recognized for their antioxidant properties, which are linked to their ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). mdpi.com The presence of hydroxyl groups in the anthraquinone structure is believed to contribute significantly to this antioxidant activity. However, it is noteworthy that some anthraquinone derivatives have also been reported to induce ROS production, which can trigger cellular apoptosis in cancer cells. nih.govnih.gov This dual role suggests that the pro-oxidant or antioxidant effect of an anthraquinone derivative is dependent on its specific chemical structure and the cellular context. The potential for these compounds to act as ROS regulators underscores their therapeutic promise in conditions associated with oxidative stress, including neurodegenerative disorders. mdpi.com

While specific data on the effect of this compound on calcium influx and lipid peroxidation is limited, the broader class of anthraquinones has been studied for these properties. Some anthraquinone compounds have been shown to inhibit lipid peroxidation. mdpi.com However, the effect on calcium influx appears to be more complex. For instance, one novel hydroanthraquinone derivative was found to stimulate intracellular calcium levels. rsc.org Conversely, another study on hydroxyhydroquinone, a related compound, indicated that it could elevate intracellular Ca²⁺ levels by increasing membrane permeability. researchgate.net These contrasting findings suggest that the influence of anthraquinone derivatives on calcium homeostasis is highly structure-dependent and requires further investigation to elucidate their potential neuroprotective mechanisms.

Enzyme Inhibitory Activities

Anthraquinone derivatives have been identified as inhibitors of various enzymes, indicating their potential for therapeutic intervention in a range of diseases.

Novel anthraquinones isolated from the deep-sea-derived fungus Alternaria tenuissima have demonstrated inhibitory activity against protein tyrosine phosphatases and indoleamine 2,3-dioxygenase 1 (IDO1). rsc.org Furthermore, a series of synthesized anthraquinone derivatives have shown considerable inhibitory activity against xanthine (B1682287) oxidase, with all tested compounds exhibiting higher inhibition than the standard drug allopurinol. arkat-usa.orgarkat-usa.org In the realm of cancer research, anthraquinone derivatives have been developed as allosteric inhibitors of phosphoglycerate mutase 1 (PGAM1), an enzyme involved in cancer cell metabolism. nih.gov These findings highlight the versatility of the anthraquinone scaffold in designing potent and selective enzyme inhibitors.

Table 2: Enzyme Inhibitory Activities of Anthraquinone Derivatives

| Enzyme | Type of Inhibition | Source/Compound Type | Reference |

|---|---|---|---|

| Protein Tyrosine Phosphatases | Inhibition | Novel anthraquinones from Alternaria tenuissima | rsc.org |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Inhibition | Novel anthraquinones from Alternaria tenuissima | rsc.org |

| Xanthine Oxidase | Inhibition | Synthesized anthraquinone derivatives | arkat-usa.orgarkat-usa.org |

α-Glucosidase Inhibition

Anthraquinone derivatives have been identified as a significant class of compounds exhibiting inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion. The inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. nih.gov Various studies have demonstrated that the substitution pattern on the anthraquinone core plays a critical role in its α-glucosidase inhibitory potential.

For instance, a study on constituents from Cassia obtusifolia identified several anthraquinones with potent, dose-dependent inhibitory activities against α-glucosidase. mdpi.com Compounds such as emodin and alaternin showed significant inhibition with IC50 values of 1.02 ± 0.01 µg/mL and 0.99 ± 0.02 µg/mL, respectively, which were more potent than the standard drug acarbose (B1664774) (IC50 of 123.54 ± 0.29 µg/mL). mdpi.com Another related anthraquinone, 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone, isolated from Cassia seeds, also acts as an α-glucosidase inhibitor with an IC50 value of 185 μM. medchemexpress.com While direct inhibitory data for this compound is not extensively detailed in the reviewed literature, the activity of these structurally similar compounds suggests the potential of this specific substitution pattern for enzyme inhibition. The structure-activity relationship studies indicate that the presence and position of hydroxyl and methoxy groups are crucial for the inhibitory action. mdpi.com

| Compound | Source | IC50 Value | Reference |

|---|---|---|---|

| Alaternin | Cassia obtusifolia | 0.99 ± 0.02 µg/mL | mdpi.com |

| Emodin | Cassia obtusifolia | 1.02 ± 0.01 µg/mL | mdpi.com |

| Physcion (B1677767) | Cassia obtusifolia | 5.65 µg/mL | mdpi.com |

| 6,8-Dihydroxy-1,2,7-trimethoxy-3-methylanthraquinone | Cassia seeds | 185 µM | medchemexpress.com |

| Acarbose (Standard) | - | 123.54 ± 0.29 µg/mL | mdpi.com |

Phosphatase and Kinase Inhibition

Derivatives of 9,10-anthraquinone have shown notable activity as inhibitors of phosphatases, particularly Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in the insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. nih.govjmb.or.kr

Research on anthraquinone glycosides from Knoxia valerianoides led to the isolation of several compounds with PTP1B inhibitory activities, with IC50 values ranging from 1.05 to 13.74 μM. nih.gov Certain derivatives exhibited high selectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase (TCPTP). nih.gov Similarly, a study on compounds from the deep-sea fungus Alternaria tenuissima identified new anthraquinone derivatives that selectively inhibit different protein tyrosine phosphatases. rsc.org

The inhibitory potential of anthraquinones against PTP1B is closely linked to their structural features. For example, compounds like alaternin and emodin from Cassia obtusifolia displayed potent PTP1B inhibition with IC50 values of 1.22 ± 0.03 µg/mL and 3.51 ± 0.15 µg/mL, respectively, which are comparable to or better than the positive control, ursolic acid (IC50 = 3.37 ± 0.18 µg/mL). mdpi.com Structure-activity relationship analyses suggest that the presence of a hydroxyl group at the C-1 position is important for PTP1B inhibition. mdpi.com Kinetic studies have revealed that these compounds can act as mixed-type inhibitors, suggesting they may bind to an allosteric site on the enzyme. nih.gov

| Compound | Source | IC50 Value | Reference |

|---|---|---|---|

| Alaternin | Cassia obtusifolia | 1.22 ± 0.03 µg/mL | mdpi.com |

| Emodin | Cassia obtusifolia | 3.51 ± 0.15 µg/mL | mdpi.com |

| 2-hydroxyemodin-1 methylether | Cassia obtusifolia | 5.22 ± 0.29 µg/mL | mdpi.com |

| Questin | Cassia obtusifolia | 5.69 ± 0.47 µg/mL | mdpi.com |

| Chrysophanol | Cassia obtusifolia | 5.86 ± 0.99 µg/mL | mdpi.com |

| Physcion | Cassia obtusifolia | 7.28 ± 0.49 µg/mL | mdpi.com |

| Ursolic acid (Standard) | - | 3.37 ± 0.18 µg/mL | mdpi.com |

Anti-parasitic Activity (e.g., Antiplasmodial Activity)

Anthraquinones isolated from various natural sources have demonstrated significant anti-parasitic properties, particularly against Plasmodium falciparum, the parasite responsible for malaria. nih.gov The antiplasmodial activity is profoundly affected by the substitution pattern on the 9,10-anthraquinone core.

A phytochemical investigation of the roots of Rennellia elliptica resulted in the isolation of several anthraquinones with antiplasmodial activity. nih.gov Notably, 1,2-dimethoxy-6-methyl-9,10-anthraquinone, a compound structurally related to this compound, showed strong activity against a chloroquine-sensitive strain of P. falciparum with an IC50 value of 1.10 µM. nih.gov Conversely, its hydroxylated counterpart, 1-hydroxy-2-methoxy-6-methyl-9,10-anthraquinone, did not exhibit significant activity, highlighting the critical role of the methoxy groups in conferring antiplasmodial effects. Other derivatives, such as 2-formyl-3-hydroxy-9,10-anthraquinone and 3-hydroxy-2-methyl-9,10-anthraquinone, also displayed potent activity with IC50 values of 0.63 µM and 0.34 µM, respectively. nih.gov The mechanism of action for the antiplasmodial effects of anthraquinones is not fully elucidated but is thought to involve the generation of free radicals within the biological system, similar to naphthoquinones.

| Compound | Source | IC50 Value (µM) | Reference |

|---|---|---|---|

| 3-hydroxy-2-methyl-9,10-anthraquinone | Rennellia elliptica | 0.34 | nih.gov |

| 2-formyl-3-hydroxy-9,10-anthraquinone | Rennellia elliptica | 0.63 | nih.gov |

| 1,2-dimethoxy-6-methyl-9,10-anthraquinone | Rennellia elliptica | 1.10 | nih.gov |

Antioxidant and Antimutagenic Properties

Anthraquinones are recognized for their antioxidant properties, which are largely attributed to their chemical structure. nih.govontosight.ai These compounds can act as antioxidants through various mechanisms, including scavenging free radicals and chelating metals. The antioxidant capacity of anthraquinone derivatives has been evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. acs.org

The specific arrangement of hydroxyl and methoxy groups on the anthraquinone skeleton influences its antioxidant potential. nih.gov While many natural anthraquinones have been shown to exhibit good antioxidant activity, the antimutagenic properties are also an area of interest, though less detailed in the available literature for this specific compound. The antioxidant activity is fundamental to preventing cellular damage caused by oxidative stress, which is implicated in numerous chronic diseases. acs.org

Radical Scavenging Mechanisms

The radical scavenging activity of anthraquinones is a key component of their antioxidant properties. The primary mechanism involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. researchgate.net The DPPH assay is a common method used to evaluate this capacity, where the antioxidant reduces the stable DPPH radical to a non-radical form, causing a color change that can be measured spectrophotometrically. researchgate.netnih.govmdpi.com

A computational study on the radical scavenging activities of six anthraquinones isolated from Paederia plants provided insights into their mechanisms. nih.govacs.org The study suggested that these anthraquinones exhibit low scavenging activity against hydroperoxide (HOO•) radicals in both gas and lipid phases. acs.org However, they are predicted to be excellent scavengers of the superoxide (B77818) anion radical (O2•−), particularly in aqueous solutions. nih.govacs.org The rate constants for superoxide anion scavenging in water (at pH 7.4) were calculated to be in the range of 3.42 × 10^6 to 3.70 × 10^8 M−1 s−1, which is significantly higher than that of typical antioxidants like ascorbic acid. nih.govacs.org The primary mechanism for superoxide scavenging in polar media is believed to be the Single Electron Transfer followed by Proton Transfer (SET-PT). acs.org This suggests that anthraquinone derivatives, including this compound, are promising scavengers of superoxide radicals in biological systems. nih.gov

Advanced Research Methodologies and Computational Investigations of 1,3 Dimethoxy 2 Hydroxy 9,10 Anthraquinone

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking simulations have become an indispensable tool in drug discovery for predicting the binding orientation and affinity of a small molecule to a macromolecular target. benthamscience.com For 1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone, these in silico studies are crucial in identifying its potential as a therapeutic agent.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking studies predict how this compound fits into the binding site of a protein. This involves analyzing the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the strength of this interaction. While specific docking studies for this compound are not extensively detailed in publicly available literature, research on structurally similar anthraquinone (B42736) derivatives provides valuable insights. For instance, various anthraquinones have been shown to interact favorably with the active sites of enzymes like protein kinases and DNA topoisomerases. nih.govresearchgate.net These interactions are often driven by the planar anthraquinone core intercalating between DNA base pairs or fitting into the ATP-binding pocket of kinases. The hydroxyl and methoxy (B1213986) groups of the target compound are predicted to form key hydrogen bonds with amino acid residues in the binding pocket, enhancing its binding affinity.

Identification of Potential Drug Targets

In silico methods play a pivotal role in identifying potential drug targets for natural compounds. biorxiv.org By screening a compound against a library of known protein structures, researchers can hypothesize its mechanism of action. Anthraquinone derivatives are known to target a range of proteins involved in cancer and other diseases. nih.gov Notably, DNA topoisomerases, which are crucial for DNA replication and transcription, are established targets for anticancer drugs. plos.orgnih.gov The planar structure of this compound makes it a plausible candidate for a topoisomerase inhibitor through DNA intercalation. researchgate.net

Furthermore, protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer, represent another important class of potential targets. nih.gov The ability of the hydroxyl and methoxy groups to act as hydrogen bond donors and acceptors suggests that this compound could effectively compete with ATP for the kinase binding site. Virtual screening and molecular docking are powerful first steps in identifying which specific kinases or topoisomerases are most likely to be inhibited by this compound, thereby guiding further experimental validation. nih.govnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has proven to be a valuable tool for studying the properties of anthraquinone and its derivatives. electrochemsci.org

Conformational Analysis and Energy Minimization

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound using DFT allows for the identification of its most stable geometric arrangement (conformer). This is achieved by calculating the potential energy of the molecule as a function of the rotation around its single bonds, particularly the C-O bonds of the methoxy groups. The conformer with the lowest energy is considered the most populated and, therefore, the most likely to be biologically active. For substituted anthraquinones, the planarity of the core ring system is a key feature, and DFT calculations can quantify any distortions from planarity caused by the substituents. The orientation of the methoxy and hydroxyl groups relative to the anthraquinone ring is also a critical factor that influences intermolecular interactions.

Electronic Structure and Frontier Molecular Orbital Analysis

DFT calculations provide a detailed picture of the electronic distribution within this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. For anthraquinone derivatives, these frontier orbitals are typically delocalized over the aromatic system, and their energies and distributions are influenced by the electron-donating or electron-withdrawing nature of the substituents. researchgate.net

Spectroscopic Property Simulations (e.g., Vibrational Spectra, UV-Vis)

DFT can be used to simulate various types of spectra, providing a powerful tool for interpreting experimental data. Time-dependent DFT (TD-DFT) is commonly employed to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net For substituted anthraquinones, the position of λmax is sensitive to the nature and position of the substituents on the aromatic rings. uclouvain.be

Furthermore, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.govresearchgate.net By analyzing the calculated vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds. electrochemsci.org This detailed assignment aids in the structural characterization of this compound and provides a deeper understanding of its chemical bonding.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics and stability. For this compound, MD simulations can elucidate its structural fluctuations and interactions with its environment, such as a solvent or a biological receptor, at an atomic level of detail. nih.govacs.org

In a typical MD simulation protocol for this compound, a force field (a set of parameters describing the potential energy of the system) is assigned to the atoms of this compound. The molecule is then placed in a simulated environment, often a box of water molecules, to mimic physiological conditions. The system is then subjected to a period of energy minimization, followed by heating and equilibration to the desired temperature and pressure. Finally, a production run is performed, during which the trajectories of all atoms are calculated by integrating Newton's laws of motion over a certain period, typically nanoseconds to microseconds.

Analysis of the MD trajectory can reveal crucial information about the stability of the this compound structure. Key parameters such as the root-mean-square deviation (RMSD) of the atomic positions from the initial structure are monitored over time. A stable RMSD value suggests that the molecule has reached a stable conformational state. Furthermore, the flexibility of different parts of the molecule can be assessed by calculating the root-mean-square fluctuation (RMSF) of individual atoms. For instance, the methoxy and hydroxyl groups on the anthraquinone core may exhibit higher flexibility compared to the rigid ring system.

MD simulations are also instrumental in studying the interaction of this compound with potential biological targets. By simulating the compound in the active site of a protein, for example, researchers can observe the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the energetic contributions of these interactions. nih.gov This detailed understanding of the dynamic behavior and stability is crucial for the rational design of more potent and specific analogues.

| Simulation Parameter | Typical Value/Condition for Anthraquinone Derivative Simulation | Information Gained |

|---|---|---|

| Force Field | CHARMM, AMBER, GROMOS | Defines the potential energy landscape of the molecule. |

| Solvent Model | TIP3P, SPC/E water | Mimics the aqueous physiological environment. |

| Simulation Time | 100-500 nanoseconds | Provides a timescale sufficient to observe significant conformational changes. |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For this compound, a pharmacophore model can be developed to guide the discovery of novel analogues with similar or improved activity. nih.gov

The first step in creating a pharmacophore model for this compound involves identifying its key chemical features. These typically include hydrogen bond donors (from the hydroxyl group), hydrogen bond acceptors (from the carbonyl and methoxy oxygen atoms), and aromatic rings. The spatial relationships between these features—the distances and angles—are then defined to create a 3D query. This model represents the hypothetical active conformation of the molecule.

Once the pharmacophore model is established, it can be used as a filter in a virtual screening campaign. nih.govmdpi.com Large chemical databases, containing millions of compounds, are computationally searched to identify molecules that match the 3D arrangement of the pharmacophoric features. mdpi.comresearchgate.net This process rapidly narrows down the vast chemical space to a manageable number of "hits" that are most likely to share the desired biological activity.

These hits can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity to a specific target protein. nih.gov The most promising candidates can then be synthesized and tested experimentally, significantly accelerating the discovery of novel and potent analogues of this compound. This approach is more efficient than traditional high-throughput screening, as it prioritizes molecules with a higher probability of being active. dovepress.com

| Pharmacophoric Feature | Potential Contribution from this compound | Importance in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Donor (HBD) | -OH group at position 2 | Forms directional interactions with hydrogen bond acceptors on a biological target. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygens, -OCH3 oxygens | Forms directional interactions with hydrogen bond donors on a biological target. |

| Aromatic Ring (AR) | Anthraquinone core | Participates in π-π stacking and hydrophobic interactions. |

| Hydrophobic Feature (HY) | Anthraquinone core, methyl groups | Contributes to binding through non-specific hydrophobic interactions. |

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Prioritization

While the biological activity of a compound is paramount, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—are equally critical for its potential as a therapeutic agent. nih.gov Poor ADME properties are a major cause of failure in drug development. nih.gov In silico ADME prediction provides a rapid and cost-effective way to evaluate the "drug-likeness" of compounds like this compound early in the research process, allowing for the prioritization of candidates with favorable pharmacokinetic profiles. iapchem.orgeijppr.com

A variety of computational models are available to predict a wide range of ADME properties. These models are typically based on quantitative structure-property relationships (QSPR), where the physicochemical properties of a molecule are correlated with its ADME behavior. For this compound, key descriptors such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated.

These descriptors are then used as inputs for predictive models to estimate properties like gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes. nih.gov For instance, Lipinski's "Rule of Five" is a widely used guideline to assess the oral bioavailability of a compound based on its molecular weight, logP, and hydrogen bonding characteristics.

By predicting the ADME profile of this compound and its potential analogues, researchers can identify potential liabilities early on. nih.gov For example, a compound predicted to have poor absorption or rapid metabolism can be deprioritized or structurally modified to improve its pharmacokinetic properties. This in silico screening is crucial for efficiently allocating resources to the most promising lead compounds.

| ADME Property | Predicted Parameter | Desirable Range for Drug Candidates | Relevance |

|---|---|---|---|

| Absorption | Gastrointestinal (GI) Absorption | High | Indicates the extent of drug absorption after oral administration. |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Varies (CNS vs. non-CNS target) | Predicts whether the compound can cross into the central nervous system. |

| Metabolism | CYP450 Inhibition | Non-inhibitor | Predicts potential for drug-drug interactions. |

| Excretion | Total Clearance | Moderate | Indicates the rate at which the drug is removed from the body. |

| Drug-likeness | Lipinski's Rule of Five | ≤ 1 violation | General guideline for oral bioavailability. |

Future Research Directions and Translational Perspectives for 1,3 Dimethoxy 2 Hydroxy 9,10 Anthraquinone Research

Elucidation of Novel Pharmacological Targets for Anthraquinone (B42736) Derivatives

The therapeutic potential of anthraquinones is often linked to their interaction with specific biological molecules. Future research will likely focus on identifying and validating novel pharmacological targets for 1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone and its derivatives.

Recent studies have highlighted that hydroxyanthraquinones may act as inhibitors of bacterial DNA gyrase and DNA topoisomerase IV, suggesting a potential avenue for the development of new antibacterial agents. mdpi.com Furthermore, metal-based complexes of anthraquinone derivatives, such as ruthenium(II) complexes with 1-hydroxy-9,10-anthraquinone, have demonstrated significant cytotoxic activity against melanoma cells, inducing apoptosis and cell cycle arrest. researchgate.netmdpi.com This points towards the exploration of this class of compounds as potential anticancer agents. The structural modifications of the anthraquinone scaffold, including the addition of methoxy (B1213986) and hydroxyl groups, can significantly influence their binding affinity and selectivity for various protein targets. mdpi.com

Future investigations could employ a variety of methodologies to uncover novel targets:

High-Throughput Screening: Screening this compound against large libraries of proteins and enzymes to identify potential interactions.

Computational Modeling and Docking Studies: In silico approaches can predict the binding of the compound to the active sites of various proteins, helping to prioritize experimental validation.

Chemical Proteomics: Utilizing affinity-based probes derived from the anthraquinone structure to isolate and identify its direct binding partners within a complex biological system.

A deeper understanding of the molecular targets of this compound will be crucial for elucidating its mechanism of action and for the rational design of more potent and selective derivatives.

Exploration of Synergistic Effects with Other Bioactive Compounds

The combination of multiple bioactive compounds can often lead to enhanced therapeutic efficacy, a concept known as synergism. Investigating the synergistic effects of this compound with other established therapeutic agents is a promising area of future research.

Studies have already shown that various anthraquinones can act as adjuvants in conventional cancer therapies, potentially chemosensitizing drug-resistant cancer cells. nih.govnih.govmdpi.com For instance, some anthraquinones have been observed to work in concert with standard chemotherapeutic drugs to enhance their anticancer effects. mdpi.com Similarly, in the realm of infectious diseases, anthraquinones have demonstrated synergistic antibacterial activity when combined with existing antibiotics, leading to a reduction in the minimum inhibitory concentration (MIC) of the antibiotic. researchgate.net The anthraquinone rhein (B1680588), for example, has shown synergistic effects with metronidazole (B1676534) against the periodontopathogen Porphyromonas gingivalis. nih.gov